molecular formula C10H14FNO B1444970 1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene CAS No. 883539-29-5

1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene

Cat. No. B1444970
M. Wt: 183.22 g/mol
InChI Key: QVAGGNDTYUYINE-UHFFFAOYSA-N
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Description

1-(1-Aminobutan-2-yl)oxy]-2-fluorobenzene, or 1-ABF, is a synthetic compound that has become increasingly important in the fields of medicinal chemistry, chemical biology, and biochemistry. This compound has unique properties that make it a useful tool for studying the structure and function of biological molecules. It has been used in the synthesis of various small molecules, and its ability to form stable covalent bonds with proteins has made it a valuable tool for studying the structure and function of proteins.

Scientific Research Applications

1. Biocatalysis

  • Summary of the application : The compound is used in the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .
  • Methods of application : The synthesis involves the use of amine dehydrogenases (AmDHs). Some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
  • Results or outcomes : Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .

2. Organic Chemistry

  • Summary of the application : The compound is used in the three-component enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline .
  • Methods of application : The reaction is performed in an aqueous medium in the presence of pseudoephedrine as a chiral catalyst .
  • Results or outcomes : The reaction afforded the corresponding anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields .

3. Antimicrobial Activity

  • Summary of the application : The compound is used in the synthesis of new coumarin derivatives, which have shown significant antimicrobial activity .
  • Methods of application : The synthesis involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides. A series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .
  • Results or outcomes : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains and a few of them are found to be potent antimicrobial agents .

4. Antifungal Activity

  • Summary of the application : The compound is used in the synthesis of new imidazole and furan derivatives, which have shown significant antifungal activity .
  • Methods of application : The synthesis involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides. A series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .
  • Results or outcomes : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested fungal strains and a few of them are found to be potent antifungal agents .

5. Enantioselective Aminomethylation

  • Summary of the application : The compound is used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline .
  • Methods of application : The reaction is performed in an aqueous medium in the presence of pseudoephedrine as a chiral catalyst .
  • Results or outcomes : The reaction afforded the corresponding Mannich type condensation products as mixtures of (3R,4R) and (3R,4S) diastereoisomers at ratios of 3:1 to 5:1 in 57–63% yields with a high diastereoisomer excess .

properties

IUPAC Name

2-(2-fluorophenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-8(7-12)13-10-6-4-3-5-9(10)11/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAGGNDTYUYINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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